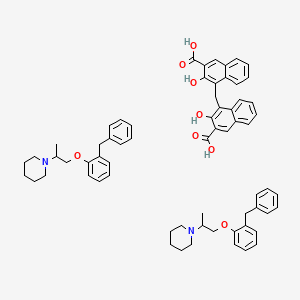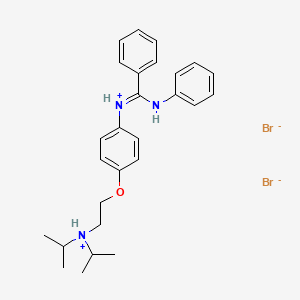
N-(p-(2-(Diisopropylamino)ethoxy)phenyl)-N'-phenyl-benzamidine dihydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(p-(2-(Diisopropylamino)ethoxy)phenyl)-N’-phenyl-benzamidine dihydrobromide is a complex organic compound known for its unique chemical properties and potential applications in various fields. This compound features a benzamidine core with diisopropylamino and phenyl groups, making it a versatile molecule for research and industrial purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(p-(2-(Diisopropylamino)ethoxy)phenyl)-N’-phenyl-benzamidine dihydrobromide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-(diisopropylamino)ethanol with p-nitrophenol to form 2-(diisopropylamino)ethoxyphenol. This intermediate is then reacted with phenyl isocyanate to produce N-(p-(2-(diisopropylamino)ethoxy)phenyl)-N’-phenylurea. Finally, the urea derivative undergoes a reaction with benzamidine hydrochloride in the presence of a suitable base to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The purification process often involves recrystallization or chromatography techniques to isolate the desired product.
化学反応の分析
Types of Reactions
N-(p-(2-(Diisopropylamino)ethoxy)phenyl)-N’-phenyl-benzamidine dihydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives.
科学的研究の応用
N-(p-(2-(Diisopropylamino)ethoxy)phenyl)-N’-phenyl-benzamidine dihydrobromide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
作用機序
The mechanism of action of N-(p-(2-(Diisopropylamino)ethoxy)phenyl)-N’-phenyl-benzamidine dihydrobromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application .
類似化合物との比較
Similar Compounds
- N-(2-(Diisopropylamino)ethyl)-2-(2-methoxyphenoxy)-2-phenylacetamide hydrochloride
- N,N-Diisopropylethylamine
- 2-(Diisopropylamino)ethanol
Uniqueness
N-(p-(2-(Diisopropylamino)ethoxy)phenyl)-N’-phenyl-benzamidine dihydrobromide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of diisopropylamino and phenyl groups makes it particularly versatile for various applications, distinguishing it from other similar compounds .
特性
CAS番号 |
80784-94-7 |
|---|---|
分子式 |
C27H35Br2N3O |
分子量 |
577.4 g/mol |
IUPAC名 |
2-[4-[anilino(phenyl)methylidene]azaniumylphenoxy]ethyl-di(propan-2-yl)azanium;dibromide |
InChI |
InChI=1S/C27H33N3O.2BrH/c1-21(2)30(22(3)4)19-20-31-26-17-15-25(16-18-26)29-27(23-11-7-5-8-12-23)28-24-13-9-6-10-14-24;;/h5-18,21-22H,19-20H2,1-4H3,(H,28,29);2*1H |
InChIキー |
CLKGPHCARRSXMC-UHFFFAOYSA-N |
正規SMILES |
CC(C)[NH+](CCOC1=CC=C(C=C1)[NH+]=C(C2=CC=CC=C2)NC3=CC=CC=C3)C(C)C.[Br-].[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


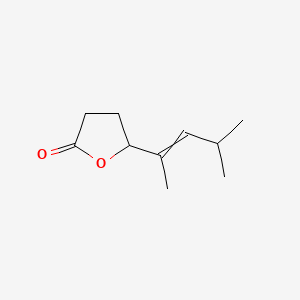
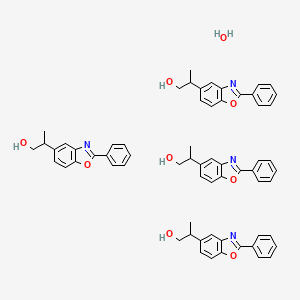
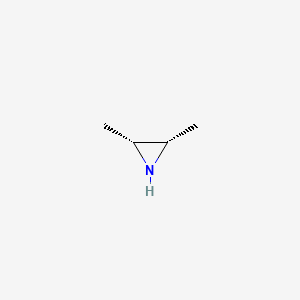

![1-{2,5-Bis[2-hydroxy-3-(4-hydroxy-4-phenylpiperidin-1-yl)propoxy]phenyl}ethan-1-one--hydrogen chloride (1/2)](/img/structure/B13772668.png)
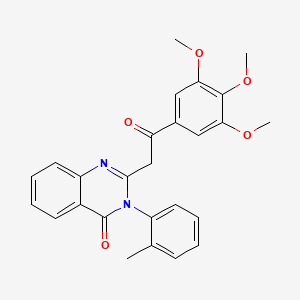
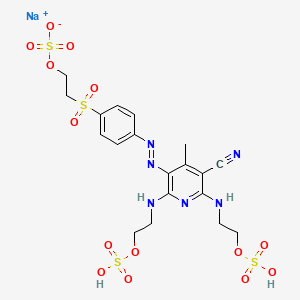
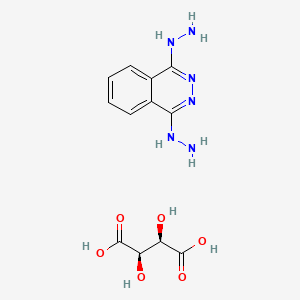
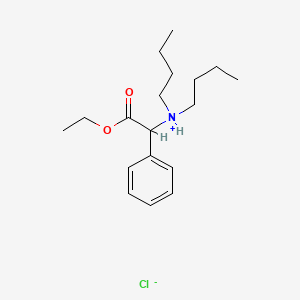
![Tris[2-(dimethylamino)ethyl] borate](/img/structure/B13772688.png)
![2,7-Dimethyl-2H-pyrano[4,3-B]pyran-5-one](/img/structure/B13772696.png)
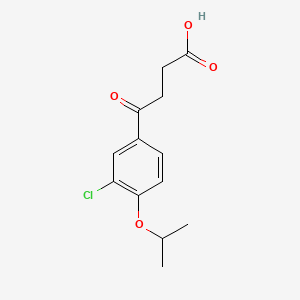
![4,11-Diamino-2-(2-methylpropyl)-1H-naphth[2,3-f]isoindole-1,3,5,10(2H)-tetrone](/img/structure/B13772709.png)
